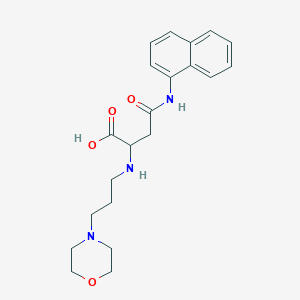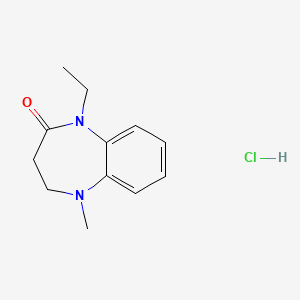![molecular formula C7H9IN2 B2815418 1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine CAS No. 2580230-75-5](/img/structure/B2815418.png)
1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine is a heterocyclic compound that features an iodine atom attached to the imidazo[1,5-a]pyridine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The imidazo[1,5-a]pyridine scaffold is known for its biological activity and is often explored for drug development.
Mecanismo De Acción
Target of Action
1-Iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are known to exhibit a wide range of biological activities and are recognized as a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives are known for their antimicrobial activity
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Imidazo[1,2-a]pyridine derivatives are known to exhibit a wide range of biological activities, including antimicrobial activity .
Métodos De Preparación
The synthesis of 1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine typically involves the iodination of the corresponding tetrahydroimidazo[1,5-a]pyridine precursor. One common method includes the reaction of tetrahydroimidazo[1,5-a]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Análisis De Reacciones Químicas
1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. For example, a reaction with an amine in the presence of a base like potassium carbonate can yield the corresponding amino derivative.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: The imidazo[1,5-a]pyridine scaffold is known for its potential as a pharmacophore in drug design. Compounds with this structure have been investigated for their antiviral, antibacterial, and anticancer properties.
Materials Science: The compound can be used as a building block for the synthesis of novel materials with unique electronic and optical properties.
Chemical Biology: It can serve as a probe for studying biological processes and interactions due to its ability to form stable complexes with biomolecules.
Comparación Con Compuestos Similares
1-Iodo-5h,6h,7h,8h-imidazo[1,5-a]pyridine can be compared with other similar compounds such as:
5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine: This compound lacks the iodine atom and may have different reactivity and biological activity.
Imidazo[1,2-a]pyridine: A more rigid structure without the tetrahydro component, often used in drug design for its pharmacological properties.
Imidazo[1,5-a]pyridine: Similar to the target compound but without the tetrahydro component, used in various chemical and biological applications.
The presence of the iodine atom in this compound makes it unique and potentially more versatile in chemical modifications and interactions.
Propiedades
IUPAC Name |
1-iodo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTJERXKFBMPLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C=NC(=C2C1)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-phenylacetamide](/img/structure/B2815335.png)
![4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815338.png)
![N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2815340.png)


![3-(benzenesulfonyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}propanamide](/img/structure/B2815344.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2815348.png)
![2-({3-[(3,4-dimethylphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2815350.png)
![ethyl N-[(3Z)-3-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoylhydrazinylidene]-2-cyanopropanoyl]carbamate](/img/structure/B2815351.png)
![N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2815353.png)



